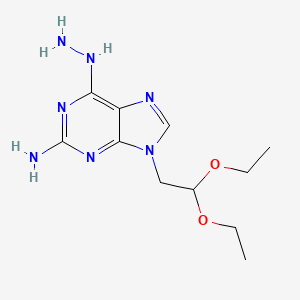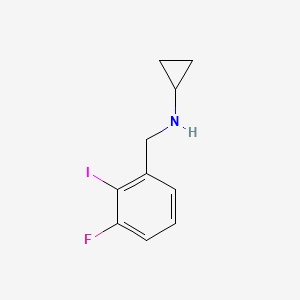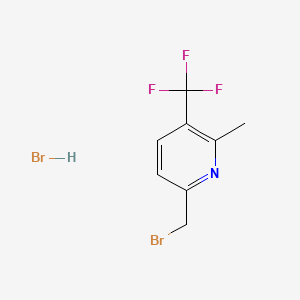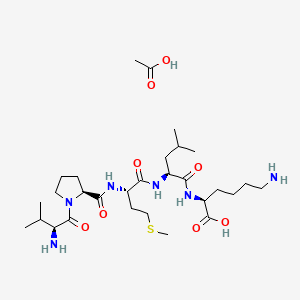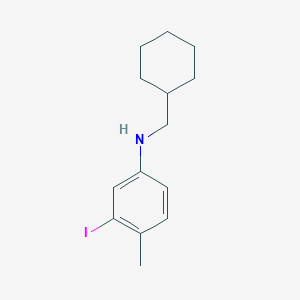
N-(cyclohexylmethyl)-3-iodo-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-3-iodo-4-methylaniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom, an iodine atom at the 3-position, and a methyl group at the 4-position of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-3-iodo-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4-methylaniline and cyclohexylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature range of 80-100°C to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(cyclohexylmethyl)-3-iodo-4-methylaniline can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-(cyclohexylmethyl)-3-hydroxy-4-methylaniline, N-(cyclohexylmethyl)-3-cyano-4-methylaniline, etc.
Oxidation Products: Oxidized derivatives such as N-(cyclohexylmethyl)-3-iodo-4-methylbenzoquinone.
Reduction Products: Reduced derivatives such as this compound hydride.
科学研究应用
Chemistry: N-(cyclohexylmethyl)-3-iodo-4-methylaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It may also find applications in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(cyclohexylmethyl)-3-iodo-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
- N-(cyclohexylmethyl)-3-chloro-4-methylaniline
- N-(cyclohexylmethyl)-3-bromo-4-methylaniline
- N-(cyclohexylmethyl)-3-fluoro-4-methylaniline
Comparison: N-(cyclohexylmethyl)-3-iodo-4-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different electronic and steric effects. This can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
属性
分子式 |
C14H20IN |
|---|---|
分子量 |
329.22 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-3-iodo-4-methylaniline |
InChI |
InChI=1S/C14H20IN/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3 |
InChI 键 |
PUMUKBNAKKUWEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NCC2CCCCC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


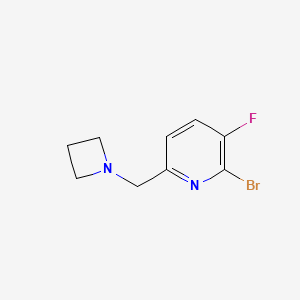
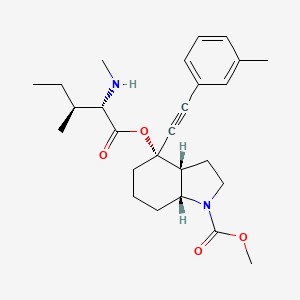
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
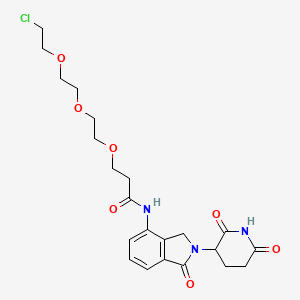
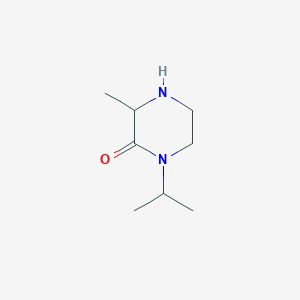
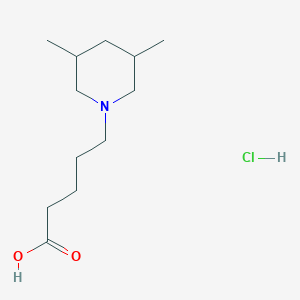
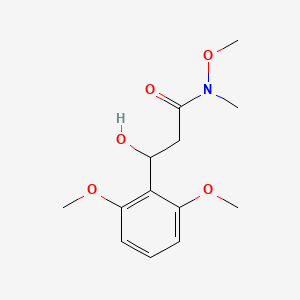
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
